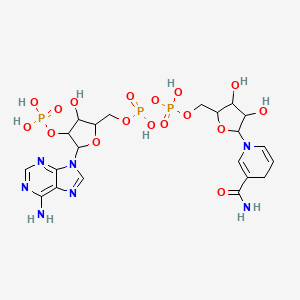
25 MG ?-NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
Descripción
25 MG Nicotinamide Adenine Dinucleotide Phosphate Reduced Sodium Salt: is a coenzyme that plays a crucial role in various biochemical reactions. It is involved in anabolic reactions, such as lipid and nucleic acid synthesis, where it acts as a reducing agent. This compound is essential for cellular processes and is used extensively in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C21H30N7O17P3 |
|---|---|
Peso molecular |
745.4 g/mol |
Nombre IUPAC |
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35) |
Clave InChI |
ACFIXJIJDZMPPO-UHFFFAOYSA-N |
SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
SMILES canónico |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized by reducing nicotinamide adenine dinucleotide phosphate using reducing agents such as sodium borohydride or sodium bisulfite. The reaction typically occurs in an aqueous solution under controlled pH conditions to ensure stability and efficiency .
Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using automated systems to maintain consistency and purity. The process includes the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound itself is a reduced form and can participate in further reduction reactions.
Oxidation: It can be oxidized back to its oxidized form, nicotinamide adenine dinucleotide phosphate.
Substitution: It can undergo substitution reactions where functional groups are replaced under specific conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, sodium bisulfite.
Oxidizing Agents: Oxygen, hydrogen peroxide.
Substitution Reagents: Various organic and inorganic reagents depending on the desired substitution.
Major Products:
Oxidation: Nicotinamide adenine dinucleotide phosphate.
Reduction: Further reduced forms or derivatives depending on the reaction conditions.
Substitution: Various substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reducing agent in various chemical reactions.
- Acts as a coenzyme in redox reactions.
Biology:
- Essential in metabolic pathways such as the pentose phosphate pathway.
- Involved in cellular respiration and photosynthesis.
Medicine:
- Used in research related to metabolic disorders.
- Investigated for its potential in treating oxidative stress-related conditions.
Industry:
- Used in the production of pharmaceuticals and biochemicals.
- Employed in enzymatic assays and diagnostic tests .
Mecanismo De Acción
The compound exerts its effects by acting as an electron carrier in redox reactions. It alternates between its reduced form (nicotinamide adenine dinucleotide phosphate reduced) and oxidized form (nicotinamide adenine dinucleotide phosphate), facilitating the transfer of electrons. This process is crucial for various metabolic pathways, including lipid and nucleic acid synthesis. The molecular targets include enzymes such as glucose-6-phosphate dehydrogenase and nitric oxide synthase, which rely on this compound for their catalytic activity .
Comparación Con Compuestos Similares
- Nicotinamide adenine dinucleotide phosphate (oxidized form)
- Nicotinamide adenine dinucleotide (reduced and oxidized forms)
- Flavin adenine dinucleotide (reduced and oxidized forms)
Uniqueness:
- The presence of an additional phosphate group differentiates it from nicotinamide adenine dinucleotide.
- Its role as a reducing agent in anabolic reactions sets it apart from other similar compounds.
- It is specifically involved in pathways that require a high reducing potential, making it unique in its applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


